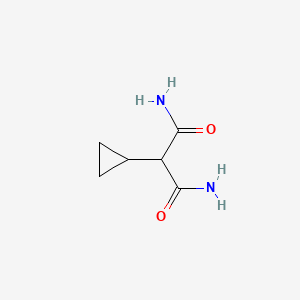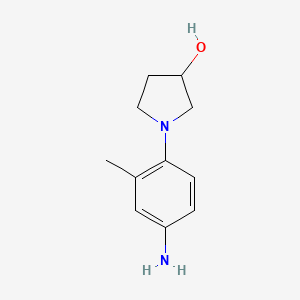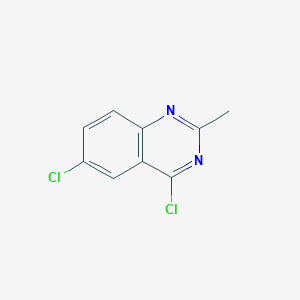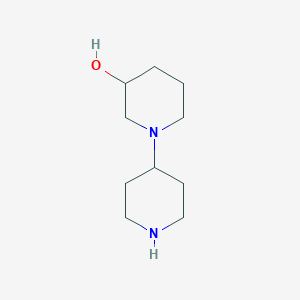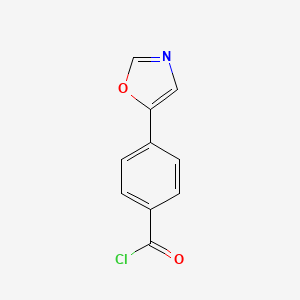
2-Methyl-1,3-thiazole-4-carbonyl chloride
Vue d'ensemble
Description
The compound "2-Methyl-1,3-thiazole-4-carbonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss related thiazole and thiadiazole compounds, which can offer insights into the chemical behavior and synthesis of structurally similar compounds. For instance, thiazole and thiadiazole rings are present in the compounds discussed in the papers, which are often synthesized through methods such as 1,3-dipolar cycloaddition reactions, cyclization, and chlorination .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was achieved through a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of 2-Methyl-1,3-thiazole-4-carbonyl chloride . Similarly, the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involved steps like oximation, chlorination, and cyclization, which are common in the synthesis of carbonyl chlorides .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. The papers describe the crystallization of compounds in different space groups, such as orthorhombic and monoclinic, with specific cell parameters . These studies provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of similar compounds like 2-Methyl-1,3-thiazole-4-carbonyl chloride.
Chemical Reactions Analysis
The chemical reactions involving thiazole and thiadiazole derivatives are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can participate in various chemical reactions, including cycloadditions, substitutions, and cyclizations, which are relevant for the functionalization of the thiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers include their crystalline structure, molecular symmetry, and the presence of intermolecular forces. For example, the compound 2,5-Bis(4-methylbenzylthio)-1,3,4-thiadiazole exhibits a planar five-membered ring with a dihedral angle between the terminal rings, which could be compared to the expected geometry of 2-Methyl-1,3-thiazole-4-carbonyl chloride . The synthesis and structural characterization of these compounds, as described in the papers, provide a foundation for predicting the properties of 2-Methyl-1,3-thiazole-4-carbonyl chloride, such as solubility, melting point, and reactivity .
Applications De Recherche Scientifique
Anticancer Agent Synthesis
2-Methyl-1,3-thiazole-4-carbonyl chloride has been used in the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives. These compounds show potential as anticancer agents. For example, certain synthesized compounds exhibited significant anticancer activity against Hepatocellular carcinoma cell lines. This demonstrates the role of 2-Methyl-1,3-thiazole-4-carbonyl chloride in the development of new pharmacophores for cancer treatment (Gomha et al., 2017).
Chemical Reaction Catalyst
It has been used as a catalyst in selective oxidation reactions of alcohols to carbonyl compounds. In a study, 2-methyl-4-poly(styrylmethyl) thiazolium hydrotribromide, derived from 2-Methyl-1,3-thiazole-4-carbonyl chloride, showed efficacy in yielding good alkanals and ketones under basic experimental conditions, highlighting its utility in chemical synthesis processes (Kessat et al., 2001).
Fungicidal Activity
Research has also been conducted on derivatives of 2-Methyl-1,3-thiazole-4-carbonyl chloride for their fungicidal activity. Certain compounds synthesized from it were effective against various fungal diseases in plants, such as Bremia lactuca and Sphaerotheca fuliginea, indicating its potential use in agriculture (Yao Wei, 2009).
Orientations Futures
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including thiazole derivatives .
Propriétés
IUPAC Name |
2-methyl-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORPZFSYQUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611173 | |
| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
55842-53-0 | |
| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


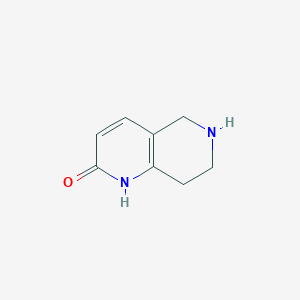
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

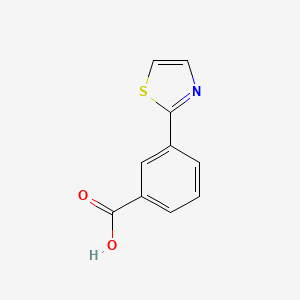

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

